molecular formula C8H7F3N2O2 B3131237 Methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate CAS No. 350602-09-4

Methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate

Cat. No. B3131237
CAS RN: 350602-09-4
M. Wt: 220.15 g/mol
InChI Key: HJFDQPQGSOFZJX-UHFFFAOYSA-N
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Description

“Methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate” is a chemical compound that is used as an important pharmaceutical intermediate . It is a part of the trifluoromethylpyridine (TFMP) family, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group and an amino group attached to it . The presence of the fluorine atom and the pyridine structure result in its superior properties .

Scientific Research Applications

Synthesis of Trifluoromethyl-substituted Aminopyrroles

A study demonstrated the use of a trifluoromethyl-containing building block for synthesizing trifluoromethyl-substituted aminopyrroles through a 2H-azirine ring expansion strategy. The process involves the transformation of primary products into alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates and further into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via methylation/hydrazinolysis (Khlebnikov et al., 2018).

Development of Functionalized Pyridines

Another study focused on the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-Hydroxy-6-methyl-2-pyridone. The reaction showcased the versatile reactivity of the compound under different conditions, leading to the formation of complex pyridine derivatives (Mekheimer et al., 1997).

Creation of Unsymmetrical Diamide Ligands

Methyl 2-[N-(2′-Pyridylmethyl)carbamyl]pyridine-6-carboxylate has been identified as a precursor for unsymmetrical diamide ligands. This compound demonstrates potential in forming complexes with metals, showing versatility in coordination chemistry and potential applications in catalysis and materials science (Napitupulu et al., 2006).

Phosphine-Catalyzed [4 + 2] Annulation

A phosphine-catalyzed [4 + 2] annulation process was developed, utilizing ethyl 2-methyl-2,3-butadienoate and N-tosylimines to form highly functionalized tetrahydropyridines. This synthesis route underscores the compound's application in organic synthesis, offering a pathway to novel tetrahydropyridine derivatives (Zhu et al., 2003).

Electrochemical Synthesis in Ionic Liquid Media

The compound was also explored in the electrochemical synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, highlighting its role in the key intermediate synthesis for trifluoroamantadine. This research points to the compound's utility in the development of fluorinated compounds through sustainable methods (Monoi & Hara, 2012).

properties

IUPAC Name

methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)5-2-4(12)3-6(13-5)8(9,10)11/h2-3H,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFDQPQGSOFZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 4-chloro-6-trifluoromethylpyridine-2-carboxylate (2.44 g, 10.2 mmol) in aqueous DMF was added NaN3 (0.7 g, 10.8 mmol). The resulting mixture was heated at 70° C. for 18 hr, added to H2O and extracted (3×) with Et2O. The organic layer was concentrated to yield a white solid that was dissolved in 10 mL of MeOH. Excess NaBH4 was added and the reaction mixture stirred at RT for 0.5 hr. This material was added to H2O, extracted (3×) with Et2O. The extract was dried over MgSO4 and concentrated. The resulting residue was purified via flash column chromatography to give 0.95 of product as a white solid; mp 114° C.
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2.44 g
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reactant
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0.7 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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